molecular formula C12H26O9 B14712011 1,2-Propanediol, 3,3'-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis- CAS No. 21872-45-7

1,2-Propanediol, 3,3'-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis-

Cat. No.: B14712011
CAS No.: 21872-45-7
M. Wt: 314.33 g/mol
InChI Key: UAOXGVSADMLCFK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediol, 3,3’-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis- typically involves the reaction of 1,2-propanediol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions. Catalysts such as sodium hydroxide or potassium hydroxide are commonly used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol, 3,3’-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,2-Propanediol, 3,3’-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis- involves its ability to form hydrogen bonds with other molecules. This property allows it to interact with various molecular targets, including proteins and nucleic acids, thereby influencing their structure and function. The compound’s multiple hydroxyl groups enable it to participate in a wide range of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Propanediol, 3,3’-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis- is unique due to its high number of hydroxyl groups and ether linkages, which provide it with exceptional versatility in chemical reactions and applications. Its ability to form multiple hydrogen bonds makes it particularly useful in applications requiring strong intermolecular interactions .

Properties

CAS No.

21872-45-7

Molecular Formula

C12H26O9

Molecular Weight

314.33 g/mol

IUPAC Name

3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol

InChI

InChI=1S/C12H26O9/c13-1-9(15)3-19-5-11(17)7-21-8-12(18)6-20-4-10(16)2-14/h9-18H,1-8H2

InChI Key

UAOXGVSADMLCFK-UHFFFAOYSA-N

Canonical SMILES

C(C(COCC(COCC(COCC(CO)O)O)O)O)O

Origin of Product

United States

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